2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that features both halogenated aromatic rings and hydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of 2-(2-bromo-4-chlorophenoxy)acetohydrazide: This intermediate can be synthesized by reacting 2-bromo-4-chlorophenol with chloroacetic acid to form 2-(2-bromo-4-chlorophenoxy)acetic acid, which is then converted to its hydrazide form using hydrazine hydrate.
Condensation Reaction: The hydrazide is then reacted with 5-hydroxy-2-nitrobenzaldehyde under acidic conditions to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a quinone derivative.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in an appropriate solvent.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Mechanism of Action
The exact mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, potentially inhibiting their activity. The presence of halogen atoms and nitro groups can enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-bromo-4-chlorophenoxy)acetohydrazide
- 4-bromo-2-(2-(4-chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
Uniqueness
2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide stands out due to its combination of halogenated aromatic rings and hydrazide functional groups, which can impart unique chemical and biological properties. The presence of both electron-withdrawing and electron-donating groups can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C15H11BrClN3O5 |
---|---|
Molecular Weight |
428.62 g/mol |
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-[(E)-(5-hydroxy-2-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H11BrClN3O5/c16-12-6-10(17)1-4-14(12)25-8-15(22)19-18-7-9-5-11(21)2-3-13(9)20(23)24/h1-7,21H,8H2,(H,19,22)/b18-7+ |
InChI Key |
KRYNYMFZLSVYFS-CNHKJKLMSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1O)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Br)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=C(C=C1O)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.